Urginin

Description

Overview of Bufadienolide Glycosides in Natural Product Chemistry

Bufadienolide glycosides are a class of steroid derivatives that constitute a significant area of study in natural product chemistry. researchgate.netscispace.com Their fundamental structure consists of a steroid nucleus with a six-membered lactone ring attached at the C-17 position, which features two double bonds (a dienolide). scispace.com These compounds are a major type of cardiac glycoside, a family of substances renowned for their potent effects on the heart. cvpharmacology.comclevelandclinic.org

Found in both plants and animals, bufadienolides are particularly well-known from plants of the genus Drimia (formerly Urginea) and in the skin toxins of some toad species (genus Bufo, from which the name "bufadienolide" is derived). researchgate.netscispace.com In plants, they are believed to serve as a defense mechanism against herbivores due to their toxicity. scispace.com

The primary mechanism of action for cardiac glycosides, including bufadienolides, is the inhibition of the Na+/K+-ATPase enzyme. cvpharmacology.comnih.gov This enzyme, often called the sodium-potassium pump, is crucial for maintaining the electrochemical gradients necessary for the function of many cells, especially cardiac muscle cells. cvpharmacology.comnih.gov By inhibiting this pump, bufadienolides cause an increase in intracellular sodium, which in turn leads to an increase in intracellular calcium, enhancing the force of heart muscle contraction. cvpharmacology.comnih.gov This cardiotonic effect has been the basis for their historical and modern medicinal use. clevelandclinic.org

| Feature | Description |

| Chemical Class | Steroid Glycoside |

| Core Structure | Steroid nucleus with a doubly unsaturated six-membered lactone ring at C-17 |

| Primary Source Genus (Plants) | Drimia (syn. Urginea) |

| Primary Mechanism of Action | Inhibition of Na+/K+-ATPase (sodium-potassium pump) |

| Primary Biological Effect | Cardiotonic (increases force of heart muscle contraction) |

Historical Perspective on Urginin Research and Discovery

The history of this compound is intrinsically linked to the long-standing interest in the medicinal properties of plants from the genus Urginea, commonly known as squill. wikipedia.orgpfaf.org The Mediterranean species Drimia maritima (syn. Urginea maritima), or sea squill, has been used in medicine since ancient times, valued for its cardiotonic, diuretic, and expectorant properties. pfaf.orgresearchgate.net

The modern scientific investigation into the active principles of squill began in the early 20th century. A pivotal figure in this research was the Swiss chemist Arthur Stoll. wikipedia.orghls-dhs-dss.ch Working at the Sandoz pharmaceutical company in the 1930s, Stoll and his colleagues pioneered methods for isolating and characterizing the cardiac glycosides from Urginea maritima. drugfuture.com Their work led to the isolation of the crystalline glycosides scillaren (B1171841) A and scillaren B, which established the chemical foundation for understanding this class of compounds. drugfuture.com

While the initial focus was on compounds from Urginea maritima, subsequent phytochemical investigations of other species within the genus led to the discovery of a wider variety of bufadienolides. This compound itself was isolated from Drimia robusta and Urginea altissima (now Drimia altissima). nih.gov A 2001 study by Pohl et al. specifically reported the isolation and structural characterization of this compound from these species. nih.gov This research is part of an ongoing effort to catalogue the diverse chemical constituents of the Drimia genus, a process complicated by botanical reclassifications that have seen the genus Urginea subsumed into Drimia. scispace.com

Key Milestones in this compound-Related Research

| Period/Event | Significance |

| Ancient Times | Use of sea squill (Drimia maritima) in traditional medicine for heart and respiratory ailments. pfaf.orgresearchgate.net |

| 1930s | Arthur Stoll and his team at Sandoz isolate and characterize the first crystalline cardiac glycosides (scillaren A, scillaren B) from squill. wikipedia.orgdrugfuture.com |

| Late 20th/Early 21st Century | Phytochemical studies on other Drimia species intensify. |

| 2001 | This compound is reported as isolated from Drimia robusta and Urginea altissima, with its structure elucidated. nih.gov |

| Ongoing | The genus Urginea is taxonomically reclassified as a synonym of Drimia, refining the botanical context of this compound's source. scispace.com |

Significance within Phytochemistry and Biological Inquiry

This compound holds significance in both phytochemistry and the broader field of biological research due to its distinct chemical structure and its membership in the pharmacologically active bufadienolide class.

From a phytochemical perspective, this compound is notable for the complex trisaccharide (three-sugar unit) attached to its steroid core. nih.gov The composition and linkage of sugars in cardiac glycosides can significantly influence their solubility, potency, and pharmacokinetic properties. The presence of this compound and other related bufadienolides serves as a chemotaxonomic marker, helping to classify plants within the Drimia genus. researchgate.net Studies have shown that different species, and even geographically distinct populations of the same species, can produce different profiles of bufadienolides, providing chemical fingerprints that aid in botanical classification and understanding evolutionary relationships. scispace.com

In biological inquiry, the primary significance of this compound lies in its potential bioactivity. As a cardiac glycoside, it is presumed to share the class's characteristic cardiotonic properties through the inhibition of the sodium-potassium pump. cvpharmacology.comnih.gov Beyond this, modern research into bufadienolides has increasingly focused on their potential as anticancer agents. nih.gov Numerous studies on bufadienolides isolated from Drimia species have demonstrated potent cytotoxic (cell-killing) and antiproliferative activity against various human cancer cell lines. nih.gov For example, recent investigations of extracts from Drimia altissima, a known source of this compound, identified other bufadienolides that showed activity at the nanomolar level against several cancer cell lines in the NCI-60 screen. nih.gov This context makes this compound a compound of significant interest for further investigation into its specific cytotoxic and potential therapeutic applications in oncology. nih.gov

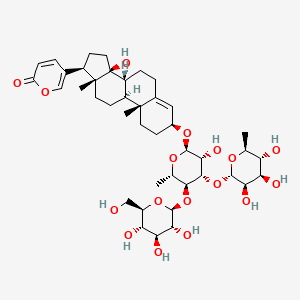

Structure

2D Structure

Properties

CAS No. |

8002-35-5 |

|---|---|

Molecular Formula |

C42H62O17 |

Molecular Weight |

838.9 g/mol |

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C42H62O17/c1-18-28(45)30(47)32(49)37(54-18)59-36-34(51)39(55-19(2)35(36)58-38-33(50)31(48)29(46)26(16-43)57-38)56-22-9-12-40(3)21(15-22)6-7-25-24(40)10-13-41(4)23(11-14-42(25,41)52)20-5-8-27(44)53-17-20/h5,8,15,17-19,22-26,28-39,43,45-52H,6-7,9-14,16H2,1-4H3/t18-,19-,22-,23+,24-,25+,26+,28-,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42-/m0/s1 |

InChI Key |

VZARJLMRDRMOAU-FYEZBVCASA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CC[C@@]7([C@@H]6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

Synonyms |

14beta-hydroxybufa-4,20,22-trienolide 3beta-O-(alpha-L-rhamnopyranosyl-((1-4)-beta-D-glucopyranosyl)-(1-3)-alpha-L-rhamnopyranoside) urginin |

Origin of Product |

United States |

Ii. Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Urginin

Identification of Urginea Species as Primary Sources

This compound is primarily found in plants belonging to the genus Urginea ontosight.ai. Notable among these is Urginea maritima, commonly known as the squill or sea onion ontosight.aiwikipedia.org. Other Urginea species, such as Urginea altissima and Urginea depressa, have also been identified as sources of this compound and related bufadienolides chesci.comnih.govnih.gov. Urginea species are perennial geophytes characterized by large, tunicated bulbs chesci.com. The bulbs of these plants are the primary location where these bioactive compounds are concentrated chesci.com.

Distributional Patterns Across Related Plant Genera

The genus Urginea belongs to the family Asparagaceae, specifically within the subfamily Scilloideae (formerly Hyacinthaceae) wikipedia.orgresearchgate.netwikipedia.org. Bufadienolides, including this compound, are characteristic compounds found within the Urgineoideae subfamily rsc.org. While Urginea species are primary sources, related genera within the Hyacinthaceae/Asparagaceae family, such as Drimia and Scilla, also contain bufadienolides nih.govresearchgate.net. For instance, this compound has been isolated from Drimia robusta, a genus closely related to Urginea nih.gov. The distribution of these compounds can vary significantly even within the same species depending on geographical location rsc.org. The Hyacinthaceae family is predominantly distributed in Mediterranean climates, including South Africa, Central Asia, and South America nih.gov. Urginea species themselves are found in regions including India, Africa, and the Mediterranean region chesci.comresearchgate.net.

Extraction Techniques from Biological Matrices

The isolation of this compound from plant material typically involves extracting the compound from the complex biological matrix of the plant tissue, primarily the bulbs.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique used to separate soluble compounds from insoluble plant material tsijournals.comanton-paar.com. This method relies on the principle of differential solubility of compounds in various solvents orano.group. For the extraction of bufadienolides like this compound, which are glycosides with varying polarities due to their sugar moieties, a range of solvents or solvent mixtures can be employed. While specific detailed protocols for this compound were not extensively found, general solvent extraction methods for plant metabolites often involve solvents such as water, ethanol (B145695), methanol (B129727), chloroform, and ethyl acetate (B1210297) researchgate.net. The choice of solvent depends on the polarity of the target compound researchgate.net. Often, sequential extraction with solvents of increasing polarity is performed to isolate different classes of compounds. For instance, an ethanol extract of Urginea depressa was subjected to liquid-liquid partitioning using hexanes, dichloromethane, and aqueous methanol fractions, demonstrating the use of different solvents to separate compounds nih.gov.

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

Advanced extraction techniques offer potential advantages over traditional solvent extraction, including reduced solvent consumption, shorter extraction times, and improved efficiency anton-paar.comnih.govajgreenchem.com.

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure as the extraction solvent tsijournals.comjascoeurope.com. Supercritical carbon dioxide (SC-CO2) is a commonly used supercritical fluid due to its mild critical conditions, non-toxicity, and ease of removal ajgreenchem.comjascoeurope.com. SFE can be manipulated by changing pressure and temperature to selectively extract compounds based on their solubility in the supercritical fluid tsijournals.commdpi.com. While SC-CO2 is generally effective for non-polar or lipid-soluble compounds, modifiers such as alcohols can be added to enhance the extraction of more polar substances jascoeurope.com. SFE has been explored for the extraction of various natural products and can be a fast and efficient process tsijournals.comnih.gov.

Microwave-Assisted Extraction (MAE) combines microwave energy with solvent extraction to heat the solvent and plant matrix, increasing the kinetics of extraction nih.govphcogrev.com. MAE offers advantages such as shorter extraction times, less solvent usage, and higher extraction rates compared to traditional methods nih.govresearchgate.net. Microwave energy heats polar molecules efficiently, making it suitable for extracting compounds with some degree of polarity mdpi.com. MAE can be performed using various solvents and has been applied to extract a range of organic compounds from plant materials anton-paar.com.

Purification and Isolation Strategies

Following extraction, purification and isolation strategies are necessary to obtain pure this compound from the crude extract, which contains a mixture of various plant metabolites. These strategies often involve chromatographic techniques. While specific detailed methods for this compound purification were not extensively detailed in the search results, general approaches for isolating bufadienolides and other natural products from complex plant extracts commonly include various forms of chromatography. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are standard methods for separating compounds based on their differential interactions with a stationary phase and a mobile phase ontosight.ai. Semi-preparative HPLC has been used to purify compounds isolated from Urginea species doc-developpement-durable.org. Ion-exchange chromatography is another technique used in the purification of charged molecules like amino acids from fermentation broths and could potentially be adapted for certain plant extracts depending on the nature of the impurities google.comgoogle.com. The isolation process often involves multiple steps of extraction and chromatography to achieve a high level of purity for structural elucidation and further study ontosight.ai.

Chromatographic Separation Methods

Chromatography plays a crucial role in the isolation and purification of this compound. Various chromatographic techniques have been employed depending on the source material and the desired level of purity.

Column chromatography, particularly over silica (B1680970) gel, has been utilized for the separation of this compound from crude extracts and fractions fitoterapia.net. This method allows for the bulk separation of compounds based on their polarity. For instance, repeated column chromatography was used in the isolation of this compound from Drimia robusta and Urginea altissima researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques applied for the separation, identification, and purification of this compound fitoterapia.net. HPLC provides high resolution separation, enabling the isolation of this compound from closely related compounds. LC-MS/MS couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry, allowing for the detection and structural confirmation of this compound within complex mixtures fitoterapia.net. HPLC has also been mentioned for the purification of petroleum ether extracts from Urginea indica core.ac.uk.

Thin-layer chromatography (TLC) serves as a valuable tool for routine phytochemical analysis during the isolation process doc-developpement-durable.org. It is used for monitoring the separation progress of crude extracts and fractions and for optimizing solvent systems for larger-scale chromatographic techniques like centrifugal partition chromatography doc-developpement-durable.org.

Initial fractionation of plant extracts can also involve liquid-liquid partitioning, as seen in the investigation of Urginea depressa, where an ethanol extract was partitioned into hexanes, dichloromethane, and aqueous methanol fractions to concentrate active compounds nih.gov.

Summary of Chromatographic Methods Used in this compound Isolation:

| Method | Application | Source Organism(s) | Reference(s) |

| Column Chromatography (Silica Gel) | Separation of this compound from crude extracts and fractions | Drimia robusta, Urginea altissima | researchgate.netnih.govfitoterapia.net |

| High-Performance Liquid Chromatography (HPLC) | Purification of extracts, analysis | Urginea indica (petroleum ether extract) | core.ac.uk |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural determination of this compound in mixtures | Not specified for a particular source in the snippet | fitoterapia.net |

| Thin-layer Chromatography (TLC) | Routine analysis, monitoring fractionation, solvent system optimization | Urginea altissima | doc-developpement-durable.org |

| Liquid-Liquid Partitioning | Initial fractionation of crude extracts | Urginea depressa | nih.gov |

Crystallization and Other Purification Protocols

Following chromatographic separation, further purification steps are often necessary to obtain this compound in a pure solid form. While the term "crystallization" is not explicitly detailed in the provided search results concerning this compound, the isolation of this compound C as a light yellow powder indicates that methods to obtain a solid, purified compound are employed researchgate.netnih.gov. These methods can include evaporation of solvents from purified fractions, followed by drying. Depending on the compound's properties and purity, techniques such as recrystallization might be used to enhance purity and obtain crystalline material, although specific protocols for this compound crystallization were not found in the search results. General purification strategies involve the removal of impurities through repeated chromatographic steps and physical methods to obtain a solid form suitable for analysis and characterization.

Iii. Structural Elucidation and Stereochemical Determination

Spectroscopic Methodologies for Structural Characterization

Spectroscopy is the cornerstone for determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic techniques provide complementary pieces of information regarding the carbon skeleton, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide precise information about the chemical environment of individual atoms and their connectivity.

For Proscillaridin (B1679727) A, ¹H NMR spectroscopy reveals signals corresponding to the steroidal protons, the α-pyrone ring of the bufadienolide system, and the L-rhamnose sugar unit. np-mrd.org Key diagnostic signals include those for the olefinic protons of the lactone ring and the C4-C5 double bond in the steroid A-ring, as well as the anomeric proton of the rhamnose sugar, which confirms its attachment point and stereochemistry at C1'.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all 30 carbon atoms in the molecule, confirming the presence of the steroidal framework, the carbonyl and olefinic carbons of the lactone, and the six carbons of the rhamnose moiety. nih.gov The chemical shifts are indicative of the specific functional groups and hybridization of each carbon atom.

Interactive Table: Selected ¹H and ¹³C NMR Chemical Shift Data for Proscillaridin A (Predicted) Note: Data is based on predictive models and may vary slightly from experimental values.

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C-3 | 75.8 | 4.5 - 4.6 |

| C-4 | 119.5 | 5.3 - 5.4 |

| C-5 | 143.1 | - |

| C-14 | 85.2 | - |

| C-20 | 150.1 | 7.8 - 7.9 |

| C-21 | 115.4 | 7.2 - 7.3 |

| C-22 | 148.9 | 6.2 - 6.3 |

| C-23 | 162.7 | - |

| C-1' (Rhamnose) | 100.5 | 4.9 - 5.0 |

| C-6' (Rhamnose) | 18.2 | 1.2 - 1.3 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which for Proscillaridin A is C₃₀H₄₂O₈. nih.govsigmaaldrich.com

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques commonly used for analyzing cardiac glycosides. In tandem mass spectrometry (MS/MS), the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. wikipedia.org The resulting fragmentation pattern provides valuable structural information. wikipedia.org

For Proscillaridin A, a characteristic fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the rhamnose sugar moiety (a neutral loss of 146 Da). This produces a prominent fragment ion corresponding to the protonated aglycone, Scillarenin (B127669). wikipedia.orgnih.gov Further fragmentation of the Scillarenin ion can provide information about the steroid nucleus and the lactone ring. wikipedia.org

Interactive Table: Key Mass Spectrometry Data for Proscillaridin A

| Parameter | Value | Description |

| Molecular Formula | C₃₀H₄₂O₈ | Derived from high-resolution mass spectrometry. sigmaaldrich.com |

| Molecular Weight | 530.65 g/mol | Calculated from the molecular formula. sigmaaldrich.com |

| Precursor Ion (LC-MS, ESI+) | m/z 531 | Corresponds to the protonated molecule [M+H]⁺. nih.gov |

| Major Fragment Ion | m/z 385 | Corresponds to the protonated aglycone [Scillarenin+H]⁺ after loss of rhamnose. |

| Neutral Loss | 146 Da | Mass of the rhamnose sugar moiety (C₆H₁₀O₄). |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule. itwreagents.com

IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of Proscillaridin A shows characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3400-3500 cm⁻¹ indicates the presence of hydroxyl (-OH) groups on both the steroid nucleus and the sugar. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the α-pyrone lactone ring. Absorptions in the 1600-1650 cm⁻¹ region can be attributed to the C=C double bonds in the steroid A-ring and the lactone ring. itwreagents.com

UV-Vis spectroscopy provides information about conjugated electronic systems. itwreagents.com The bufadienolide structure of Proscillaridin A contains two key chromophores: the C4=C5 double bond in the A-ring and, more significantly, the conjugated diene system of the α-pyrone ring. This doubly unsaturated lactone ring gives rise to a strong characteristic UV absorption maximum (λmax) around 300 nm, which is a diagnostic feature for bufadienolides.

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods can define the connectivity and relative stereochemistry of a molecule, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of its absolute configuration. nih.govspringernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional model of the molecule, revealing the spatial arrangement of every atom.

The determination of the absolute configuration of Proscillaridin A, or its aglycone Scillarenin, via X-ray crystallography confirms the stereochemistry at all chiral centers within the steroid nucleus (C-3, C-8, C-9, C-10, C-13, C-14, C-17) and the rhamnose sugar. wikipedia.orgresearchgate.net This analysis definitively establishes the cis-fusion of the C/D rings and the trans-fusion of the B/C rings, which are characteristic of cardiac glycosides. nuph.edu.ua Furthermore, it confirms the β-orientation of the hydroxyl group at C-14 and the glycosidic linkage at C-3, and the specific stereoisomer of the attached sugar as L-rhamnose. ncats.io

Chemical Derivatization Strategies for Structural Confirmation

Before the advent of modern high-resolution spectroscopic techniques, chemical derivatization played a crucial role in structural elucidation. These methods are still used today to confirm specific structural features or to improve analytical detection. nih.gov

For a molecule like Proscillaridin A, several derivatization strategies can be employed:

Acid Hydrolysis: Mild acid hydrolysis cleaves the glycosidic bond, separating the steroid aglycone (Scillarenin) from the sugar moiety (L-rhamnose). Each component can then be isolated and characterized independently, confirming the identity of the sugar and the aglycone.

Acetylation: Reaction with acetic anhydride (B1165640) in pyridine (B92270) converts all hydroxyl groups to acetate (B1210297) esters. By comparing the molecular weight and NMR spectra of the acetylated product with the original compound, the number of hydroxyl groups can be confirmed.

Reduction: Saturation of the double bonds, for example through catalytic hydrogenation, would lead to predictable changes in the UV and NMR spectra, confirming the presence and location of the C=C bonds.

These chemical transformations, combined with spectroscopic analysis of the resulting products, provide corroborating evidence that supports the structure determined by non-destructive methods like NMR and MS.

Iv. Biosynthetic Pathways and Precursor Studies

Elucidation of the Steroidal Core Biosynthesis

The foundation of the Urginin structure is its bufadienolide steroidal core. Investigations into the biosynthesis of cardiac glycosides in both plants and animals have consistently pointed to cholesterol as the primary precursor for the steroidal skeleton. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netahajournals.orgresearchgate.netoup.com The pathway involves a series of enzymatic modifications to cholesterol, ultimately leading to the formation of the C-24 bufadienolide aglycone. researchgate.net

A critical initial step in the biosynthesis of cardiac glycosides, including bufadienolides, is the cleavage of the cholesterol side chain. nih.govresearchgate.netbiorxiv.org This reaction yields pregnenolone, a key intermediate in steroid biosynthesis. nih.govresearchgate.netbiorxiv.org This side-chain cleavage is catalyzed by a cytochrome P450 enzyme. nih.govbiorxiv.orgresearchgate.net In some plant species that produce cardiac glycosides, enzymes belonging to the CYP87A family have been identified as catalyzing this crucial first committed step, converting sterols like cholesterol and campesterol (B1663852) to pregnenolone. nih.govbiorxiv.orgresearchgate.net

Following the formation of pregnenolone, further enzymatic transformations are required to build the specific bufadienolide skeleton, including the characteristic six-membered lactone ring at the C-17β position. researchgate.netnih.gov While the precise sequence of all subsequent reactions leading to the this compound aglycone is not fully detailed, other enzyme types implicated in cardiac glycoside biosynthesis include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR). nih.govnih.govresearchgate.net These enzymes play roles in modifying the steroid structure through oxidation, reduction, and isomerization reactions.

Glycosylation Mechanisms and Sugar Moiety Assembly

This compound is a glycoside, meaning it has one or more sugar molecules attached to the steroidal aglycone. The sugar moiety in this compound is known to be complex, involving rhamnose and glucose units. nih.govmdpi.com Glycosylation is a pivotal step in the biosynthesis of many natural products, influencing their solubility, stability, and biological activity. mdpi.comrsc.org

In bufadienolide glycosides like this compound, the sugar chain is typically attached to the hydroxyl group at the C-3 position of the steroidal aglycone through an O-glycosidic bond. nih.govrsc.orgfrontiersin.org The enzymes responsible for catalyzing these glycosylation reactions are primarily UDP-glycosyltransferases (UGTs). mdpi.comrsc.orgnih.gov UGTs facilitate the transfer of a sugar moiety from an activated sugar donor (such as UDP-glucose or UDP-rhamnose) to a specific acceptor molecule, in this case, the bufadienolide aglycone or a partially glycosylated intermediate. mdpi.comrsc.org

While the specific UGTs involved in assembling the complete sugar chain of this compound have not been fully characterized, studies on other cardiac glycosides have identified UGTs capable of glycosylating bufadienolide aglycones. For instance, UGT74AN1 from Asclepias curassavica has demonstrated catalytic efficiency and regioselectivity for attaching glucose to the 3-O position of cardiac steroids, including bufadienolides. mdpi.comnih.gov The assembly of the specific trisaccharide found in this compound likely involves the sequential action of multiple UGTs, each recognizing a specific sugar donor and a specific glycosyl acceptor.

Enzymatic Activities Involved in this compound Biosynthesis

Based on the known steps in cardiac glycoside and steroid biosynthesis, several classes of enzymes are likely involved in the formation of this compound. These enzymes catalyze the various reactions required for both the construction of the steroidal core and the attachment of the sugar moieties.

Key enzymatic activities include:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for various oxidation and hydroxylation reactions, including the initial cholesterol side-chain cleavage catalyzed by CYP87A-type enzymes. nih.govbiorxiv.orgresearchgate.net They are also likely involved in introducing hydroxyl groups and potentially modifying the steroid ring system.

Hydroxysteroid Dehydrogenases (HSDs) and Reductases: Enzymes like 3β-HSD and 5β-P4R are involved in the interconversion of hydroxyl and keto groups on the steroid ring and the reduction of double bonds, contributing to the specific stereochemistry of the bufadienolide core. nih.govnih.govresearchgate.net

UDP-Glycosyltransferases (UGTs): These are essential for the glycosylation steps, transferring sugar residues from activated sugar donors to the aglycone or growing sugar chain. mdpi.comrsc.orgnih.gov The specificity of different UGTs determines which sugar is added and at which position.

Other potential enzymes: Depending on the specific pathway details, other enzymes such as isomerases, lyases, and ligases may also play roles in tailoring the steroidal structure and forming the lactone ring.

While these enzyme classes are generally implicated in cardiac glycoside biosynthesis, the specific enzymes catalyzing each step in the this compound pathway within Urginea maritima require further detailed investigation.

Isotopic Labeling Studies in Biosynthetic Pathway Investigations

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. researchgate.netnih.govrsc.orgnih.govbeilstein-journals.org By feeding plants or cell cultures with molecules containing stable isotopes (such as ¹³C, ²H, ¹⁵N) or radioactive isotopes (such as ¹⁴C) at specific positions, researchers can follow the fate of these atoms through the metabolic network. researchgate.netnih.govrsc.orgfrontiersin.orgbeilstein-journals.orgsigmaaldrich.com Analysis of the labeling pattern in the isolated end product, such as this compound, using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, provides valuable information about the sequence of reactions and the intermediates involved. researchgate.netnih.govrsc.orgnih.govsigmaaldrich.com

Studies on the biosynthesis of cardiac glycosides have utilized isotopic labeling to confirm the incorporation of precursors like cholesterol and acetate (B1210297) into the steroidal structure. nih.govnih.govresearchgate.netoup.com For example, feeding experiments with ¹⁴C-labeled acetate or cholesterol have shown the incorporation of the radioactive label into the cardiac glycoside aglycones, supporting their origin from these central metabolites. oup.com While specific isotopic labeling studies focused solely on the complete this compound biosynthetic pathway may not be extensively documented, the principles and methods applied to other cardiac glycosides and natural products are directly applicable. nih.govbeilstein-journals.orgsigmaaldrich.com Isotopic labeling can help to:

Confirm the incorporation of proposed precursors.

Identify intermediates in the pathway.

Determine the sequence of enzymatic reactions.

Investigate the stereochemistry of specific steps.

Study the metabolic fate of precursors in the plant.

Such studies, coupled with advances in genomics, transcriptomics, and enzyme characterization, are instrumental in fully unraveling the intricate biosynthetic route to this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 202218 |

| Cholesterol | 5997 |

| Pregnenolone | 5858 |

Data Table: Key Enzymes and Their Proposed Roles in Cardiac Glycoside Biosynthesis (Relevant to this compound)

| Enzyme Class | Proposed Role in Biosynthesis | Examples (from related pathways) |

| Cytochrome P450 Monooxygenases | Cholesterol side-chain cleavage, Hydroxylations, Ring modifications | CYP87A family nih.govbiorxiv.orgresearchgate.net |

| Hydroxysteroid Dehydrogenases | Oxidation/Reduction of hydroxyl/keto groups | 3β-HSD nih.govnih.govresearchgate.net |

| Steroid Reductases | Reduction of double bonds | P5βR nih.govnih.govresearchgate.net |

| UDP-Glycosyltransferases | Transfer of sugar moieties to aglycone/sugar chain | UGT74AN1 mdpi.comnih.gov |

Data Table: Isotopic Labeling in Cardiac Glycoside Biosynthesis Studies

| Isotope Used | Precursors Studied | Biosynthetic Aspect Investigated | Findings (Examples) |

| ¹⁴C | Acetate, Cholesterol | Steroidal core formation | Incorporation into cardiac glycoside aglycones. oup.com |

| ¹³C | Various | Pathway elucidation, Metabolomics | Tracing carbon flow, Identifying intermediates. nih.gov |

V. Chemical Synthesis and Analog Development

Total Synthesis Approaches to the Bufadienolide Scaffold

Total synthesis of the bufadienolide scaffold, the aglycone portion of Urginin, is a challenging endeavor due to its polycyclic steroid structure and the presence of a six-membered α-pyrone ring at the C-17β position. nuph.edu.uanih.govwikipedia.orgnih.govnih.govnih.govresearchgate.net Early approaches to bufadienolides, such as bufalin (B1668032) and resibufogenin, were reported in the late 1960s. frontiersin.orgacs.org More recent strategies have focused on developing unified approaches to access multiple bufadienolides from common intermediates. researchgate.net

One approach involves the synthesis of the steroidal ABCD ring system, followed by the cross-coupling of the D ring with a 2-pyrone moiety. researchgate.net This is often followed by stereoselective epoxidation and rearrangement reactions, such as the House-Meinwald rearrangement, to establish the correct stereochemistry at the C-17 position and install the α-pyrone ring. nih.govacs.org For instance, a synthesis of cinobufagin, another bufadienolide, was achieved in 12 steps from dehydroepiandrosterone (B1670201) (DHEA), utilizing a photochemical regioselective singlet oxygen [4+2] cycloaddition and a scandium(III) trifluoromethanesulfonate (B1224126) catalyzed rearrangement. nih.govacs.org This highlights the use of advanced synthetic methodologies to construct the bufadienolide core.

Another strategy involves converting a 14α-hydroxy steroid intermediate into a key 14β-hydroxy steroid intermediate, which then serves as a base for installing the lactone ring at C17. researchgate.net The formation of the α-pyrone ring itself can be achieved through various methods, including formal [3+3] cycloadditions. researchgate.net

Chemoenzymatic and Semisynthetic Strategies for Glycoside Assembly

Given the complexity of synthesizing the entire bufadienolide glycoside molecule like this compound through total synthesis, chemoenzymatic and semisynthetic approaches have gained prominence, particularly for attaching the sugar moieties to the bufadienolide aglycone. This compound features a trisaccharide attached at the C-3β position of the scillarenin (B127669) aglycone. nih.govwikidata.orgnih.gov

Semisynthetic strategies typically start from naturally abundant bufadienolides or their aglycones and involve chemical modifications, including glycosylation. For example, derivatives of 3-(2,3'-O-alkylidene)-α-L-rhamnosido-14β-hydroxybufa-4,20,22-trienolides have been prepared by reacting a bufadienolide aglycone with a protected rhamnose derivative in the presence of a dehydrating agent. google.com

Chemoenzymatic approaches combine chemical synthesis steps with enzymatic reactions to achieve specific transformations, particularly for glycosylation, which can be challenging to control chemically with high regioselectivity and stereoselectivity. nih.govfrontiersin.orgnih.govbiorxiv.orgresearchgate.net Glycosylation of bufadienolides typically occurs at the C-3 position. frontiersin.orgnih.gov Enzymes, specifically glycosyltransferases, have been explored for attaching sugar units to the bufadienolide scaffold. frontiersin.orgnih.govresearchgate.net For instance, glycosyltransferases like UGT74AN1 have shown specificity for glycosylating bufadienolides at the C-3 position. frontiersin.org An efficient chemoenzymatic strategy for synthesizing bufalin glycosides involved chemical synthesis of sugar donors followed by glycosylation catalyzed by glycosyltransferases such as Loki and ASP. nih.govresearchgate.net This approach significantly improved yields compared to solely chemical or enzymatic methods. nih.gov The configuration at C-3 and the A/B ring fusion mode of the cardiac steroid can significantly influence the efficiency of enzyme-catalyzed glycosylation. researchgate.net

Semisynthetic and chemoenzymatic methods offer advantages in terms of milder reaction conditions and potentially higher yields and selectivity compared to purely chemical total synthesis for the glycosidic part. frontiersin.org

Targeted Synthetic Modifications for Analog Generation

Targeted synthetic modifications of this compound and other bufadienolides are pursued to generate analogs with altered properties, such as improved solubility, bioavailability, or modified biological activity profiles. Modifications often focus on the hydroxyl groups on the steroid core and the sugar moieties.

The C-3 hydroxyl group is a common site for modification, including esterification with various groups like amino acids (e.g., arginine), fatty acids, or sulfonic acids, leading to conjugated bufadienolides. frontiersin.orgnih.gov For example, arginine diacyl chain conjugated bufadienolides have been identified and synthesized. frontiersin.org Chemical synthesis allows for the introduction of diverse functional groups at specific positions. nih.gov

Modifications to the sugar chain can also be performed. Semisynthetic approaches have been used to create derivatives with altered sugar compositions or linkages. google.com Acetylation or ketalization of hydroxyl groups on the glycone (sugar) portion of bufadienolides like proscillaridin (B1679727) A have been investigated to alter their properties. researchgate.net

The α-pyrone ring at C-17β can also be a target for modification, although this is often more challenging and can significantly impact the core structure and activity. nih.gov Modifications at positions C15 and C16 have been noted as potentially detrimental to certain biological activities. nih.gov

Structure-Based Design Principles for this compound Analogs

Structure-based design principles for this compound analogs are guided by the understanding of how specific structural features of bufadienolides relate to their interactions with biological targets, primarily the Na+/K+-ATPase enzyme. nih.govfrontiersin.orgnih.govmdpi.com While detailed discussion of biological activity is outside the scope, the structural requirements for target binding inform synthetic strategies for analog generation.

Structure-activity relationship (SAR) studies, often based on natural and semisynthetic analogs, provide insights into which parts of the molecule are crucial for binding and activity. nih.govnih.gov This information is then used to rationally design new analogs with targeted modifications. For instance, understanding the importance of the C-3 moiety has guided synthetic efforts to introduce different substituents at this position. nih.gov Similarly, knowledge about the impact of modifications at C15 and C16 can lead to synthetic routes that avoid or specifically target these positions. nih.gov

Structure-based design can also involve computational modeling to predict how modifications might affect binding affinity or other properties, guiding the synthesis of promising candidates. The design principles aim to balance the desired interaction with the target with other factors like solubility and metabolic stability, which are influenced by the introduced modifications. nih.gov

Vi. Preclinical Investigation of Biological Interactions and Mechanisms

In Vivo Studies in Experimental Organisms (excluding human clinical models)

Generating content for these sections without supporting research would compromise the integrity and scientific accuracy of the article. Further research and publication in peer-reviewed journals are required before a detailed preclinical profile of Urginin can be compiled.

Pharmacokinetic and Pharmacodynamic Principles in Animal Models

The study of pharmacokinetics (PK), which examines the absorption, distribution, metabolism, and excretion of a compound, and pharmacodynamics (PD), which investigates the biochemical and physiological effects of the compound on the body, is fundamental to preclinical research. nih.govresearchgate.netresearchgate.net These principles are crucial for establishing a compound's profile. nih.govmdpi.com Despite a comprehensive search of scientific literature, no studies pertaining to the pharmacokinetic or pharmacodynamic principles of "this compound" in animal models have been found. Therefore, data on its bioavailability, half-life, clearance, and mechanism of action at the molecular level are not available.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

Structure-activity relationship (SAR) analysis is a key component of medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. ucc.ienih.gov This analysis guides the optimization of lead compounds to enhance efficacy and reduce toxicity. unina.itnih.gov A review of the existing scientific literature indicates that there are no published SAR studies for a compound identified as "this compound" or its analogs. This suggests that either research on this compound is not in the public domain or the compound may be known by a different name. Without such studies, it is not possible to deliniate the chemical moieties responsible for any potential biological activity.

Compound Names Mentioned in this Article

Due to the lack of available research on "this compound," no other specific chemical compounds could be discussed in the context of this article.

Vii. Advanced Analytical and Quantification Methodologies

Chromatographic Methods for Quantification (e.g., High-Performance Liquid Chromatography coupled with UV detection, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Chromatographic techniques are paramount in the separation, identification, and quantification of complex mixtures containing compounds like urginin. High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of various compounds, offering high separation efficiency sielc.comnih.govresearchgate.net. Coupling HPLC with a detector, such as a UV detector, allows for the quantification of compounds that absorb UV light at a specific wavelength sielc.comresearchgate.netrjpharmacognosy.ir. For instance, HPLC-UV methods have been developed and validated for the quantification of proscillaridin (B1679727) A, another bufadienolide found in Drimia maritima, a plant genus known to contain this compound rjpharmacognosy.ir. This suggests that HPLC-UV could potentially be adapted for this compound analysis, provided this compound exhibits sufficient UV absorbance. A validated HPLC-UV method for proscillaridin A utilized a reversed-phase C18 column with a gradient elution of methanol (B129727) and water, detected at 300 nm, demonstrating the feasibility of this approach for bufadienolide analysis rjpharmacognosy.ir.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provide significantly higher sensitivity, selectivity, and structural information compared to HPLC-UV, making them powerful tools for the analysis of complex samples and low-concentration analytes turkjps.orgnih.govwur.nlnih.gov. LC-MS/MS is frequently employed for the quantification of various compounds in biological matrices turkjps.orgnih.govnih.govcriver.com. The technique involves separating analytes by LC and then detecting and quantifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer nih.gov. This is particularly useful for analyzing compounds like this compound, which may be present in complex plant extracts or biological samples. Methods utilizing LC-MS/MS for the quantification of compounds often involve specific sample preparation steps, such as protein precipitation, followed by chromatographic separation and detection in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity nih.govcriver.com. The isolation of this compound and related bufadienolides from natural sources often involves chromatography techniques ontosight.aisurrey.ac.uk.

Electrophoretic Techniques in this compound Analysis

Electrophoresis is a technique used to separate charged molecules based on their differential migration through a medium under the influence of an electric field byjus.comcreative-proteomics.comcsbsju.edu. This method is widely applied in the separation and analysis of macromolecules such as proteins and nucleic acids, as well as smaller charged molecules like amino acids researchgate.netbyjus.comcreative-proteomics.comuvm.edujocpr.com. The separation is influenced by the molecule's charge, size, and shape, as well as the properties of the support medium and the applied electric field csbsju.eduuvm.edu.

While electrophoresis is a versatile separation technique, its direct application for the analysis and quantification of this compound, a relatively large bufadienolide glycoside, would depend on the compound's charge characteristics in a given buffer system. Techniques such as capillary electrophoresis (CE) offer high separation efficiency and can be coupled with various detectors, including MS jocpr.com. However, the literature specifically detailing the application of electrophoresis for this compound analysis is limited. The principle of electrophoresis relies on the movement of charged particles towards the electrode of opposite charge creative-proteomics.comcsbsju.edu. For this compound to be analyzed by electrophoresis, it would need to possess a net charge within the pH range of the electrophoretic buffer.

Immunochemical Assays for Detection and Quantification

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and radioimmunoassay (RIA), utilize the specific binding between an antigen and an antibody to detect and quantify substances nih.govwikipedia.org. These methods are known for their high sensitivity and specificity, making them valuable for analyzing analytes present at low concentrations in complex matrices nih.govwikipedia.org. Immunoassays are commonly used for the quantification of various molecules, including proteins and small molecules, in biological fluids wikipedia.org.

The development of an immunochemical assay for this compound would require the production of specific antibodies that selectively bind to this compound. While immunoassays are powerful tools, the availability of specific antibodies against this compound is a prerequisite for developing such an assay. The literature review did not provide specific examples of immunochemical assays developed for this compound. However, immunochemical methods have been assessed for determining other analytes in biological samples nih.govnih.gov. If specific antibodies were available, immunochemical assays could offer a sensitive and high-throughput approach for this compound detection and quantification, particularly in biological samples.

Sample Preparation Strategies for Complex Biological and Plant Matrices

Analyzing this compound in complex biological and plant matrices requires effective sample preparation strategies to isolate and concentrate the analyte while removing interfering substances. Plant materials, such as those from Urginea and Drimia species, represent particularly challenging matrices due to the presence of a wide variety of secondary metabolites, lipids, pigments, and structural compounds researchgate.net.

Common sample preparation techniques for plant matrices include grinding, extraction using various solvents, filtration, and solid-phase extraction (SPE) researchgate.netoregonstate.edumpbio.com. The choice of extraction solvent and method depends on the polarity and solubility of the target analyte researchgate.net. For bufadienolide glycosides like this compound, which have both a lipophilic steroid core and hydrophilic sugar moieties, a combination of solvents or specialized extraction techniques may be necessary. Soxhlet extraction is a traditional method still used in plant analysis researchgate.net. More modern approaches may involve techniques aimed at minimizing sample preparation steps and improving efficiency, especially when coupled with sensitive detection methods like LC-MS/MS jocpr.com.

For biological matrices such as plasma or urine, sample preparation often involves protein precipitation, liquid-liquid extraction, or SPE to isolate the analyte from the complex biological matrix turkjps.orgnih.govcriver.com. The goal is to obtain a clean extract suitable for the chosen analytical technique, minimizing matrix effects that can interfere with detection and quantification turkjps.org. The stability of the analyte during sample collection, storage, and preparation is also a critical consideration criver.com.

The specific sample preparation protocol for this compound would be tailored to the matrix and the chosen analytical method, aiming to achieve optimal recovery, purity, and concentration of this compound for accurate analysis.

Viii. Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands, such as Arginine, interact with protein receptors.

Research has employed molecular docking to study the binding of Arginine and its analogs to various protein targets. For instance, studies have investigated the interactions of L-arginine and its structural analogues with the C-terminal domain of the Escherichia coli arginine repressor protein (ArgRc). nih.gov These studies use grid-based energy evaluation and Monte Carlo simulated annealing to predict binding sites and interaction patterns. nih.gov Such analyses have shown that L-arginine, L-canavanine, and L-citrulline share similar interaction patterns with ArgRc, while L-lysine and L-homoarginine exhibit weaker binding. nih.gov

In another example, molecular docking and molecular dynamics (MD) simulations were used to examine the binding of Arginine analogs to Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) involved in angiogenesis. nih.gov The binding affinities (ΔGbinding) were calculated using the MM/GBSA method, revealing that certain Arginine analogs exhibit stronger binding affinities than the co-crystallized L-homoarginine ligand. nih.gov

The following table summarizes key findings from a molecular docking study of Arginine analogs with Neuropilin-1. nih.gov

| Ligand | Binding Affinity (ΔGbinding, kcal/mol) |

| L-homoarginine (co-crystallized) | -31.2 |

| L-Agmatine | -40.0 |

| D-Agmatine | -36.2 |

| L-Arginine methyl ester | -40.5 |

| D-Arginine methyl ester | -40.6 |

This table is interactive. You can sort and filter the data.

These studies highlight the importance of specific interactions, such as hydrogen bonds and salt bridges, which are crucial for the stable binding of Arginine to its protein targets. nih.gov The guanidinium (B1211019) group of Arginine is frequently involved in key interactions with aromatic residues within the binding pocket. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into charge distribution, molecular orbitals, and the energies of different molecular states.

Studies have utilized DFT to characterize the electronic, energetic, and structural properties of Arginine in its neutral, deprotonated, and complexed states. researchgate.net These calculations help identify the active sites of the molecule, which are typically the oxygen and nitrogen atoms of the carboxyl, guanidyl, and amino groups. For example, the net atomic charges calculated through DFT can reveal the most likely sites for interaction with other molecules. In L-arginine, the net charges on the atoms of the characteristic groups differ from those in its analogue, L-canavanine.

Quantum chemical calculations have also been employed to study the complexation of Arginine with metal ions, such as Hg(II). researchgate.net These studies show that Arginine can form stable bidentate complexes through the engagement of its carboxyl and amino groups. researchgate.net The calculations also provide information on the bond lengths and angles within these complexes, indicating the rigidity of the metal-ligand coordination. researchgate.net

The table below presents calculated bond lengths in mercuric complexes of L-arginine, as determined by the DFT/B3LYP method. researchgate.net

| Complex | Hg-O Bond Length (Å) | Hg-N Bond Length (Å) |

| Hg(Arg)(H₂O)₂ | 2.108 | 2.404 |

| Hg(Arg)(OH)(H₂O) | 2.071 | 2.417 |

| Hg(Arg)₂ | 2.085 | 2.450 |

This table is interactive. You can sort and filter the data.

These theoretical studies are crucial for understanding the fundamental chemical properties of Arginine and how it interacts with its environment at an electronic level.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like Arginine, MD simulations are essential for understanding its conformational landscape and how it behaves in different environments.

MD simulations have been used to investigate the conformational changes of Arginine upon binding to proteins and to study its role in stabilizing or destabilizing molecular complexes. nih.govresearchgate.net For example, simulations have been used to predict the permeation pathway of Arginine through substrate-specific channels like OccD1/OprD from Pseudomonas aeruginosa. nih.gov These simulations revealed a three-stage permeation process and showed that Arginine adopts a specific orientation to facilitate its passage, which is enabled by conformational rearrangements of the protein's extracellular loops. nih.gov

Furthermore, MD simulations have been employed to study the dynamic binding of Arginine to the nucleosome acidic patch. researchgate.net These simulations demonstrated that multiple arginine residues contribute to the binding energy and that the molecule can adopt various binding poses over the simulation timeline. researchgate.net

Conformational analysis of Arginine has also been performed using DFT methods in both gas and aqueous phases to identify its most stable conformers. nih.gov Different computational methods can yield different results regarding the most stable conformation, highlighting the sensitivity of these calculations to the chosen theoretical level. nih.gov For instance, the ωB97XD/6-311++G(d,p) method identified one conformer as the most stable, while the B3LYP/6-311++G(d,p) method pointed to another. nih.gov

The following table shows the relative abundance of different Arginine conformers as predicted by two different DFT methods. nih.gov

| Conformer | Relative Abundance (%) (ωB97XD/6-311++G(d,p)) | Relative Abundance (%) (B3LYP/6-311++G(d,p)) |

| DW-17 | 25.25 | - |

| DW-1 | 22.06 | - |

| DW-24 | 15.22 | - |

| DW-8 | 13.52 | - |

| DW-2 | 10.32 | - |

| DW-12 | - | 45.92 |

| DW-23 | - | 44.06 |

This table is interactive. You can sort and filter the data.

Predictive Modeling for Biological Activity and Receptor Interactions

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity and receptor interactions of molecules based on their structural and chemical features. These models, often based on machine learning or quantitative structure-activity relationships (QSAR), are valuable in drug discovery and molecular biology. nih.govnih.gov

While specific QSAR models focused solely on Arginine are less common, the principles of predictive modeling are widely applied to peptides and other molecules where Arginine is a key component. nih.gov These models rely on the principle that structurally similar molecules are likely to exhibit similar biological effects. nih.gov

For instance, neural network models have been developed to predict the biological activities of complex and conformationally flexible molecules, using features extracted from molecular dynamics trajectories. nih.govscienceopen.com This approach has been successful in predicting the cytotoxic activity of peptide analogs where the dynamic behavior of the molecule is crucial. nih.gov By incorporating MD-derived features, these models can distinguish between different photoisomers of the same peptide, which may have remarkably different biological activities. scienceopen.com

The development of predictive models in computational biology is a rapidly advancing field, leveraging large datasets from genomics, proteomics, and other high-throughput methods to build increasingly accurate models of biological systems. ornl.gov These models help guide experimental design and accelerate the discovery of new therapeutic agents. ornl.gov

X. Future Research Directions and Emerging Methodologies

Application of Omics Technologies in Urginin Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, represents a powerful avenue for future this compound research. These approaches can provide a comprehensive understanding of the biological systems producing this compound and the effects of this compound on biological targets at a molecular level. For instance, multi-omics approaches have been applied to Drimia species to analyze phylogenetic relationships and identify candidate genes researchgate.net. Applying such approaches specifically to this compound-producing Drimia species could help unravel the genetic pathways and regulatory mechanisms involved in this compound biosynthesis. Furthermore, investigating the impact of this compound on cellular systems using proteomics and metabolomics could reveal its mechanism of action and identify potential biomarkers of its activity nih.govnih.gov. This could involve analyzing changes in protein expression profiles or metabolic pathways in response to this compound exposure.

Advanced Spectroscopic Techniques for In Situ Analysis

Advanced spectroscopic techniques for in situ analysis offer valuable tools for studying this compound in its native environment or during biological interactions. Techniques such as in situ Raman spectroscopy or in situ FTIR spectroscopy could potentially be used to monitor the localization and transformation of this compound in plant tissues or within cells nih.govmdpi.com. In situ spectroscopic methods allow for the analysis of chemical changes and molecular interactions without disturbing the system, providing real-time insights nih.govfrontiersin.org. While current research highlights the application of these techniques in diverse areas like tracking heterogeneous nucleation or monitoring chemical reactions, their adaptation for studying natural products like this compound within complex biological matrices could provide unprecedented details on its behavior and interactions mdpi.comnih.govmdpi.com.

Exploration of Novel Biosynthetic Engineering Approaches for Production

Exploring novel biosynthetic engineering approaches could lead to more sustainable and efficient production of this compound. As a complex natural product, its synthesis in commercially viable quantities can be challenging. Biosynthetic engineering involves manipulating the genetic pathways of organisms to enhance the production of desired compounds epa.govd-nb.infonih.gov. Research in metabolic engineering has successfully improved the production of other valuable compounds, such as L-arginine, in microorganisms epa.govd-nb.infonih.gov. Applying similar strategies to the biosynthetic pathways of this compound in its native plant source or heterologous hosts could potentially increase yields and facilitate more controlled production. This would require a detailed understanding of the enzymes and genes involved in this compound biosynthesis, which could be gained through the omics approaches mentioned earlier.

Development of High-Throughput Screening Platforms for this compound Analogs

The development of high-throughput screening (HTS) platforms is crucial for identifying this compound analogs with potentially improved efficacy, specificity, or reduced toxicity. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or phenotypic assays medinadiscovery.comcellomaticsbio.comlunenfeld.caaxcelead-us.com. By developing HTS assays relevant to the known or suspected biological activities of this compound, researchers can efficiently evaluate synthetic or semi-synthetic analogs. This process can accelerate the discovery of lead compounds for further development cellomaticsbio.comaxcelead-us.com. HTS platforms are widely used in drug discovery and can be adapted to screen for various biological effects, including cytotoxicity, target engagement, or modulation of specific pathways medinadiscovery.comlunenfeld.canih.gov.

Q & A

Basic Research Questions

Q. What are the primary pharmacological effects of Urginin, and how can they be systematically validated in modern experimental models?

- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies or enzyme inhibition tests) to identify this compound’s bioactivity. Validate findings using in vivo models (e.g., rodent cardiovascular studies) with controlled variables such as dosage, administration route, and physiological endpoints (e.g., heart rate, blood pressure). Use statistical tools like ANOVA to compare results with placebo or reference compounds (e.g., digitalis glycosides) .

- Key Data : Historical studies (1941–1945) noted this compound’s cardiac effects, but modern validation requires standardized protocols to address variability in historical methodologies .

Q. How can this compound be synthesized and characterized to ensure purity and structural accuracy?

- Methodological Answer : Employ multi-step organic synthesis with intermediates verified via NMR and mass spectrometry. Purity should be confirmed using HPLC (>95% purity threshold). For novel derivatives, crystallographic data or computational modeling (e.g., DFT) can resolve structural ambiguities. Reference protocols from Beilstein Journal of Organic Chemistry for reproducible synthetic pathways .

Q. What experimental designs are optimal for isolating this compound’s mechanism of action from confounding factors in cardiovascular studies?

- Methodological Answer : Use randomized, blinded trials with control groups (e.g., sham-treated or digitalis-treated cohorts). Incorporate crossover designs to minimize inter-subject variability. Measure biomarkers like serum electrolyte levels or ECG changes to differentiate this compound-specific effects from systemic responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.